Aldose reductase-IN-1

Descripción general

Descripción

Aldose reductase (E.C. 1.1.1.21; AKR1B1, ALD2, or AR) is a monomeric enzyme of approximately 35,900 Daltons . It belongs to the aldo-keto reductase superfamily . The enzyme reversibly binds NADPH when it reduces an aldehydic substrate to the corresponding alcohol, for example, glucose to sorbitol .

Synthesis Analysis

Aldose reductase is the first enzyme in the so-called polyol pathway, in which glucose is transformed into sorbitol by AR and then to fructose by an NAD + -dependent dehydrogenase . In the context of high levels of blood glucose, the flux via the aldose reductase (AR) pathway leads to metabolic and signaling changes in cells of the cardiovascular system .

Chemical Reactions Analysis

Aldose reductase catalyzes the NADPH-dependent conversion of glucose to sorbitol, the first step in the polyol pathway of glucose metabolism . The second and last step in the pathway is catalyzed by sorbitol dehydrogenase, which catalyzes the NAD-linked oxidation of sorbitol to fructose .

Aplicaciones Científicas De Investigación

Aldose Reductase in Diabetes and Its Complications

Aldose reductase (AR) is significantly involved in the pathogenesis of chronic complications associated with diabetes mellitus. It acts as a key mediator in oxidative and inflammatory signaling pathways, contributing to various human pathologies like cardiovascular disorders, sepsis, and cancer. This has revitalized interest in developing new AR inhibitors (ARIs) as potential therapeutic agents (Maccari & Ottanà, 2015).

Role in Myocardial Ischemia

Aldose reductase has a significant role in the myocardial response to ischemia. It has been found that ischemia increases myocardial aldose reductase activity, and its inhibition can reduce ischemic injury, thereby suggesting a potential therapeutic approach for protecting ischemic hearts (Hwang et al., 2002).

Influence on Polyol Pathway and Signal Processing

Apart from its role in the polyol pathway (conversion of glucose to sorbitol), aldose reductase is involved in signal processing and oxidative defense mechanisms. There are multiple aldose reductase-like proteins with overlapping structures and catalytic properties (Petrash, 2004).

Involvement in Stress Response and Metabolism

Aldose reductase plays a role in the osmo-protection mechanism under stress conditions and is involved in the metabolism of methylglyoxal, which is stimulated under stress conditions (Aguilera & Prieto, 2001).

Role in Nephrogenic Diabetes Insipidus

Mice deficient in aldose reductase developed nephrogenic diabetes insipidus, indicating its involvement in urine-concentrating ability and suggesting a physiological function of aldose reductase in this condition (Ho et al., 2000).

Broader Implications in Health Problems

Aldose reductase enzyme (ALR2) is implicated in the etiology of long-term diabetic complications and is also involved in cardiac disorders, inflammation, mood disorders, renal insufficiency, ovarian abnormalities, and various cancers (Alexiou et al., 2009).

Divalent Cation Homeostasis

Aldose reductase (AKR1B1) plays a role in divalent cation homeostasis, as mice lacking AKR1B1 showed abnormalities in urinary concentrating ability and divalent cation homeostasis (Aida et al., 2000).

Aldose Reductase Pathway in Myocardial Ischemic Injury

A study on transgenic mice broadly overexpressing human aldose reductase found that aldose reductase plays a crucial role in ischemic injury and impairment of functional and metabolic recovery after ischemia, suggesting its potential as a therapeutic target (Hwang et al., 2004).

Mecanismo De Acción

The reaction mechanism of aldose reductase in the direction of aldehyde reduction follows a sequential ordered path where NADPH binds, followed by the substrate . Binding of NADPH induces a conformational change that involves hinge-like movement of a surface loop (residues 213–217) so as to cover a portion .

Safety and Hazards

High levels of blood glucose stimulate the flux via the aldose reductase (AR) pathway leading to metabolic and signaling changes in cells of the cardiovascular system . In animal models, flux via AR in hearts is increased by diabetes and ischemia and its inhibition protects diabetic and non-diabetic hearts from ischemia-reperfusion injury .

Direcciones Futuras

Aldose reductase inhibitors have gained much importance worldwide right now . Several inhibitors, like derivatives of carboxylic acid, spirohydantoin, phenolic derivatives, etc. could prevent diabetic complications . This presents a promising future direction for the development of interventions for diabetic cardiovascular complications .

Propiedades

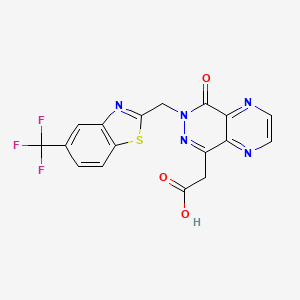

IUPAC Name |

2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N5O3S/c18-17(19,20)8-1-2-11-9(5-8)23-12(29-11)7-25-16(28)15-14(21-3-4-22-15)10(24-25)6-13(26)27/h1-5H,6-7H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGPAXAVTDMKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=NC=CN=C4C(=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aldose reductase-IN-1 | |

CAS RN |

1355612-71-3 | |

| Record name | Caficrestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355612713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFICRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8I3O45DDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

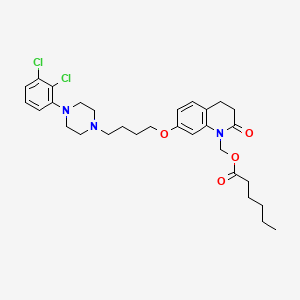

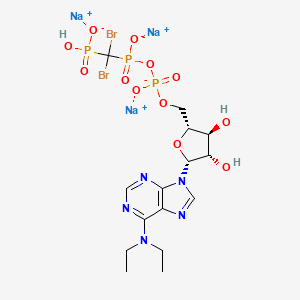

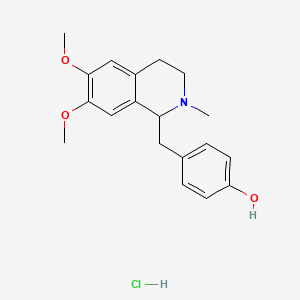

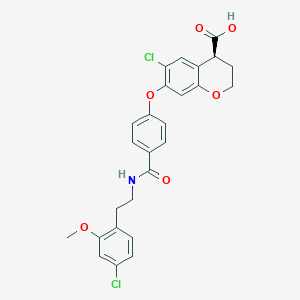

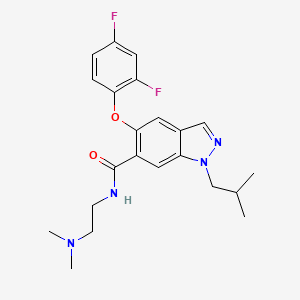

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)

![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)

![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)

![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)